molecular formula C25H22N4O6 B2537819 2-chloro-N-(2,4-dimethoxybenzyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 1112440-50-2

2-chloro-N-(2,4-dimethoxybenzyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2537819
CAS RN: 1112440-50-2
M. Wt: 474.473
InChI Key: USLPJQKXKADHNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(2,4-dimethoxybenzyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as Compound X in scientific literature. It is a white crystalline powder with a molecular weight of 475.02 g/mol and a melting point of 190-192°C.

Scientific Research Applications

1. Organic Synthesis Applications:

  • Optically Pure Compounds Synthesis: Research by Ruano, Alemán, and Cid (2006) highlights the preparation of optically pure compounds, such as 2-(1-hydroxybenzyl)piperidine and pyrrolidine, by reacting oxygenated 2-(p-tolylsulfinyl)benzyl carbanions with chlorinated N-sulfinylimines. This method demonstrates the versatility of similar chemical structures in stereoselective synthesis (Ruano, Alemán, & Cid, 2006).

2. Medicinal Chemistry Applications:

  • Antitumor Activity: Grivsky et al. (1980) describe the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a lipid-soluble inhibitor with significant antitumor activity against certain carcinomas. This research indicates the potential of related chemical structures in the development of new antitumor agents (Grivsky et al., 1980).

3. Material Science Applications:

  • Synthesis of Polyamides: Hsiao, Yang, and Chen (2000) report the synthesis of ortho-linked polyamides using bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol. This study underscores the role of similar compounds in synthesizing new materials with potential applications in various industries (Hsiao, Yang, & Chen, 2000).

properties

IUPAC Name

ethyl 4-[[2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O6/c1-3-34-25(32)17-4-9-19(10-5-17)26-21(30)15-29-14-18(8-13-22(29)31)24-27-23(28-35-24)16-6-11-20(33-2)12-7-16/h4-14H,3,15H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLPJQKXKADHNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate

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